3-Bromo-2-butoxy-5-methyl-pyridine
Description
3-Bromo-2-butoxy-5-methyl-pyridine is a brominated pyridine derivative characterized by a bromine atom at position 3, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 5. This compound belongs to the heteroaromatic pyridine family, widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Its structural features—bulky alkoxy substituents and halogenation—impart unique reactivity, influencing solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-2-butoxy-5-methylpyridine |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-9(11)6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
PIXYKRWCAGWQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility: The butoxy group in this compound increases hydrophobicity compared to methoxy or amino analogs, making it more soluble in organic solvents like dichloromethane .
- Reactivity : Bromine at position 3 (meta to nitrogen) is less reactive in nucleophilic aromatic substitution (NAS) than bromine at position 2 (ortho), as seen in 2-Bromo-3-methylpyridine .
- Thermal Stability : Bulkier substituents (e.g., butoxy) may lower melting points due to reduced crystallinity, contrasting with trimethylsilyl groups in analogs, which enhance thermal stability .
Research Findings and Trends
- Regioselectivity : Bromine position significantly impacts reactivity. For instance, bromine at position 3 (as in the target compound) shows moderate activity in palladium-catalyzed reactions, whereas position 5 bromine (e.g., 5-Bromo-6-methoxypyridin-3-amine) enables selective amination .
- Functional Group Synergy : Combining alkoxy and bromine substituents (e.g., butoxy + bromine) balances electron-donating and -withdrawing effects, optimizing stability for storage and transport .
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